N1-Methyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamine

Physicochemical profiling Chromatographic method development Building block selection

N1-Methyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamine (CAS 1096795-66-2) is a fluorinated aliphatic diamine featuring a 3-(trifluoromethyl)benzyl group and a methyl group on the N1 nitrogen of an ethane-1,2-diamine backbone. With a molecular formula of C₁₁H₁₅F₃N₂, a molecular weight of 232.25 g/mol, and a computed boiling point of 234.3 ± 35.0 °C at 760 mmHg , it belongs to a class of N1-alkyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamines that serve as versatile building blocks for medicinal chemistry programs targeting trace amine-associated receptor 1 (TAAR1), co-activator associated arginine methyltransferase 1 (CARM1), and other pharmacologically relevant proteins.

Molecular Formula C11H15F3N2
Molecular Weight 232.25 g/mol
Cat. No. B7870132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-Methyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamine
Molecular FormulaC11H15F3N2
Molecular Weight232.25 g/mol
Structural Identifiers
SMILESCN(CCN)CC1=CC(=CC=C1)C(F)(F)F
InChIInChI=1S/C11H15F3N2/c1-16(6-5-15)8-9-3-2-4-10(7-9)11(12,13)14/h2-4,7H,5-6,8,15H2,1H3
InChIKeyZLPHPPZVUCPTEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-Methyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamine – Class Identity and Core Characteristics for Informed Sourcing


N1-Methyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamine (CAS 1096795-66-2) is a fluorinated aliphatic diamine featuring a 3-(trifluoromethyl)benzyl group and a methyl group on the N1 nitrogen of an ethane-1,2-diamine backbone . With a molecular formula of C₁₁H₁₅F₃N₂, a molecular weight of 232.25 g/mol, and a computed boiling point of 234.3 ± 35.0 °C at 760 mmHg , it belongs to a class of N1-alkyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamines that serve as versatile building blocks for medicinal chemistry programs targeting trace amine-associated receptor 1 (TAAR1), co-activator associated arginine methyltransferase 1 (CARM1), and other pharmacologically relevant proteins [1][2].

Why N1-Methyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamine Cannot Be Replaced by Other N1-Alkyl Analogs


Within the N1-alkyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamine series, the N1-substituent size directly governs steric bulk, lipophilicity, and molecular recognition at protein targets . Simple replacement of the N1-methyl group with an ethyl (CAS 1306238-91-4), isopropyl, or cyclopropyl (CAS 1306239-77-9) congener alters the molecule's boiling point, density, chromatographic retention, and, where measured, biological potency by factors exceeding 10-fold [1]. In CARM1 inhibitor programs, the N1-benzyl-N2-methylethane-1,2-diamine scaffold was explicitly identified as a privileged replacement for the (S)-alanine benzylamide moiety, underscoring that both the N1- and N2-substitution patterns are critical for target engagement [2]. Generic substitution within this series without confirmatory biological and analytical data risks loss of activity, altered selectivity, and failed experimental reproducibility [3].

Quantitative Differentiation Evidence for N1-Methyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamine vs. Closest Analogs


Physicochemical Property Comparison: N1-Methyl vs. N1-Ethyl and N1-Cyclopropyl Analogs

The N1-methyl derivative possesses the lowest molecular weight (232.25 g/mol) and boiling point (234.3 °C) among the three commercially available N1-alkyl analogs, enabling easier handling, distillation, and chromatographic separation during downstream synthetic workflows . The N1-ethyl analog (MW 246.27, BP 253.6 °C) adds one methylene unit, while the N1-cyclopropyl analog (MW 258.28, BP 286.8 °C) introduces both increased mass and conformational rigidity .

Physicochemical profiling Chromatographic method development Building block selection

TAAR1 Agonist Potency: Species-Dependent Differential Between Rat and Human Receptors

BindingDB entry BDBM50158483 (CHEMBL3781546) for the TAAR1 agonist containing the N1-methyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamine core reports an EC50 of 428 nM at rat TAAR1 and 2,670 nM at human TAAR1, both measured via cAMP accumulation in recombinant HEK293 cells [1]. This 6.2-fold species preference for rodent over human TAAR1 is a critical parameter when selecting tool compounds for in vivo rodent models versus human-targeted translational studies. By comparison, structurally optimized TAAR1 agonists in the same chemical series achieve single-digit nanomolar potency at human TAAR1 (e.g., EC50 0.6–18 nM), indicating that the N1-methyl-N1-(3-(trifluoromethyl)benzyl) scaffold provides a starting point for further SAR optimization [2].

TAAR1 agonism GPCR pharmacology Species selectivity

CARM1 Inhibitory Activity: Scaffold Validation for Epigenetic Probe Development

Therrien et al. (2009) demonstrated that the N1-benzyl-N2-methylethane-1,2-diamine unit serves as an effective replacement for the (S)-alanine benzylamide moiety in CARM1 inhibitor design, with prototype compound 7g achieving a significant dose-dependent reduction of PSA promoter activity in human LNCaP cells and selective CARM1 inhibition over other PRMTs and HKMTs [1]. While the specific N1-methyl-N1-(3-(trifluoromethyl)benzyl) variant was not the focus of this study, the scaffold class establishes a direct link: the trifluoromethyl substitution at the benzyl 3-position is expected to modulate both potency and metabolic stability relative to the unsubstituted benzyl analog [2]. The N1-methyl substitution on the ethane-1,2-diamine framework provides a sterically minimal anchor point for further N2-derivatization, contrasting with bulkier N1-alkyl analogs that may restrict synthetic elaboration at the primary amine .

CARM1/PRMT4 inhibition Epigenetics Methyltransferase inhibitors

PNMT Inhibitory Activity: N1-Methyl vs. In-Class Reference Compounds

BindingDB entry BDBM50367284 (CHEMBL291584) records a Ki of 1,110,000 nM (1.11 mM) for the target compound against phenylethanolamine N-methyltransferase (PNMT) in a radiochemical assay using bovine enzyme [1]. This weak inhibitory activity places the compound at the low-affinity end of the PNMT ligand spectrum, where potent inhibitors typically exhibit Ki values in the low nanomolar range. This profile supports the compound's primary utility as a negative control or as a starting scaffold requiring substantial optimization for PNMT-targeted programs [2].

PNMT inhibition Catecholamine biosynthesis Enzyme inhibition

Supplier Purity and Availability Comparison Across the N1-Alkyl Series

The N1-methyl derivative (CAS 1096795-66-2) is stocked by multiple suppliers at standardized purity levels of 95–98%, with catalog listings at AKSci (95%), ChemScene (manufacturing use), Fluorochem (98%), and Bidepharm (98%) . The N1-ethyl analog (CAS 1306238-91-4) is listed by CymitQuimica as 'Discontinued' for the 500 mg scale, signaling potential supply constraints, while the N1-cyclopropyl analog (CAS 1306239-77-9) is similarly flagged as 'Discontinued' at CymitQuimica . This supply landscape indicates that the N1-methyl compound currently offers the most reliable multi-vendor availability, reducing single-supplier dependency risks for ongoing research programs .

Commercial availability Purity benchmarking Supply chain assessment

Optimal Procurement and Research Application Scenarios for N1-Methyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamine


Medicinal Chemistry Building Block for TAAR1-Focused Lead Optimization

The N1-methyl-N1-(3-(trifluoromethyl)benzyl)ethane-1,2-diamine core provides a defined starting point for structure-activity relationship (SAR) exploration of TAAR1 agonists. Its measured EC50 values (rat TAAR1 428 nM; human TAAR1 2,670 nM) establish a benchmark from which N2-derivatization can be pursued to improve human TAAR1 potency toward the sub-100 nM range observed in optimized series members [1]. Procurement of this specific N1-methyl variant—rather than the N1-ethyl or N1-cyclopropyl analogs—preserves a free primary amine for facile amide coupling, reductive amination, or urea formation at the N2 position .

CARM1 Inhibitor Library Synthesis Using a Privileged Diamine Scaffold

Building on the validated N1-benzyl-N2-methylethane-1,2-diamine scaffold for CARM1 inhibition, the 3-trifluoromethylbenzyl-substituted variant introduces enhanced lipophilicity and metabolic stability [1]. The N1-methyl group offers minimal steric hindrance, permitting diverse N2-functionalization to generate focused compound libraries for epigenetic probe discovery . The compound's multi-vendor availability (5+ suppliers at ≥95% purity) supports sustained library production schedules .

Negative Control or Synthetic Intermediate for PNMT Assay Development

With a PNMT Ki of 1.11 mM, this compound is too weak to serve as a PNMT inhibitor probe but is well-suited as a negative control in biochemical screening cascades or as a synthetic precursor for more potent analogs [1]. Its well-characterized physicochemical properties (BP 234.3 °C, density 1.2 g/cm³) facilitate reproducible handling and purification in academic and industrial laboratory settings .

Physicochemical Reference Standard for Chromatographic Method Development

The precisely defined boiling point (234.3 °C), density (1.2 g/cm³), and molecular weight (232.25 g/mol) of the N1-methyl analog, combined with its consistent 95–98% commercial purity, make it a suitable reference compound for developing and validating GC, HPLC, or LC-MS methods targeting fluorinated diamines [1]. Its retention properties are distinctly different from the N1-ethyl (BP 253.6 °C) and N1-cyclopropyl (BP 286.8 °C) analogs, enabling method selectivity assessment .

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